

CAS number for Fmoc-Asp(OBzl)-OH.

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Compound of Interest

Compound Name: *Fmoc-Asp-OBzl*

Cat. No.: *B557530*

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An In-depth Technical Guide to Fmoc-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -Fmoc-L-aspartic acid β -benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and an acid-labile benzyl (Bzl) ester on the β -carboxyl side chain, offers strategic advantages in the assembly of complex peptides. This guide provides a comprehensive overview of Fmoc-Asp(OBzl)-OH, including its chemical properties, synthesis, applications, and detailed experimental protocols for its use. A key focus is its role in mitigating the persistent challenge of aspartimide formation during peptide synthesis.

Core Data and Chemical Properties

Fmoc-Asp(OBzl)-OH is a white to light yellow crystalline powder.^[1] Its fundamental properties are crucial for its application in peptide synthesis, dictating solubility, reaction conditions, and storage.

Table 1: Physicochemical Properties of Fmoc-Asp(OBzl)-OH

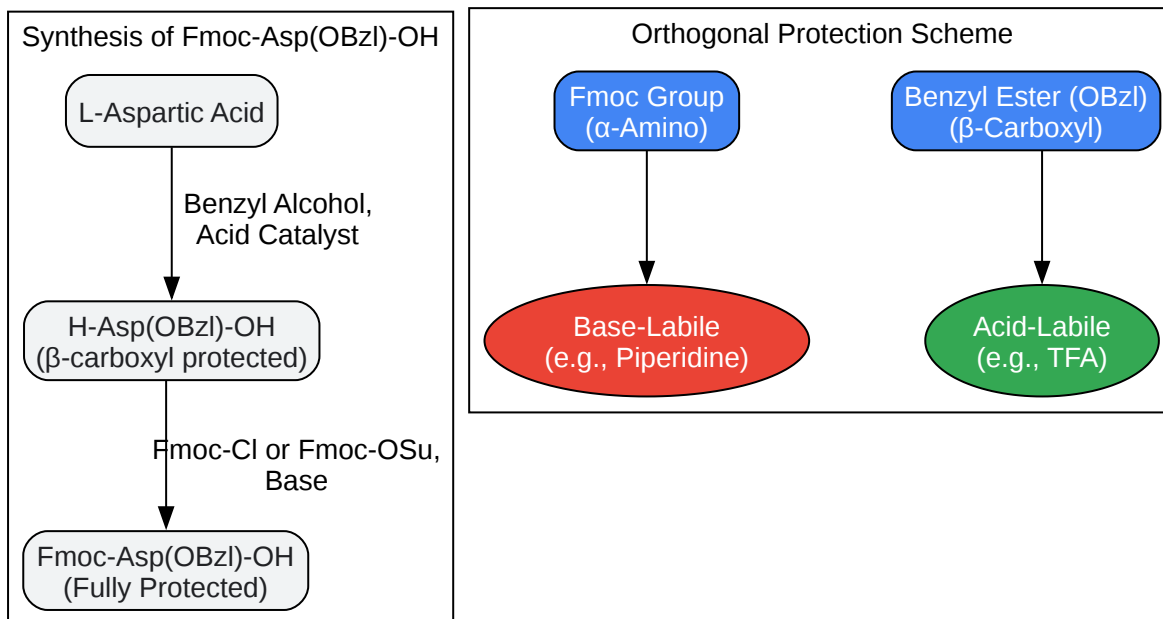
Property	Value	Reference
CAS Number	86060-84-6	[1][2][3]
Molecular Formula	C ₂₆ H ₂₃ NO ₆	
Molecular Weight	445.46 g/mol	
Melting Point	120-130 °C	
Appearance	White to light yellow crystal powder	
Solubility	Soluble in methanol	
Optical Activity	[α] _D ²⁰ -20.0±2°, c = 1% in DMF	
Storage Temperature	2-8°C	
Purity (Typical)	≥98.0% (HPLC)	
IUPAC Name	(2S)-4-(benzyloxy)-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxobutanoic acid	

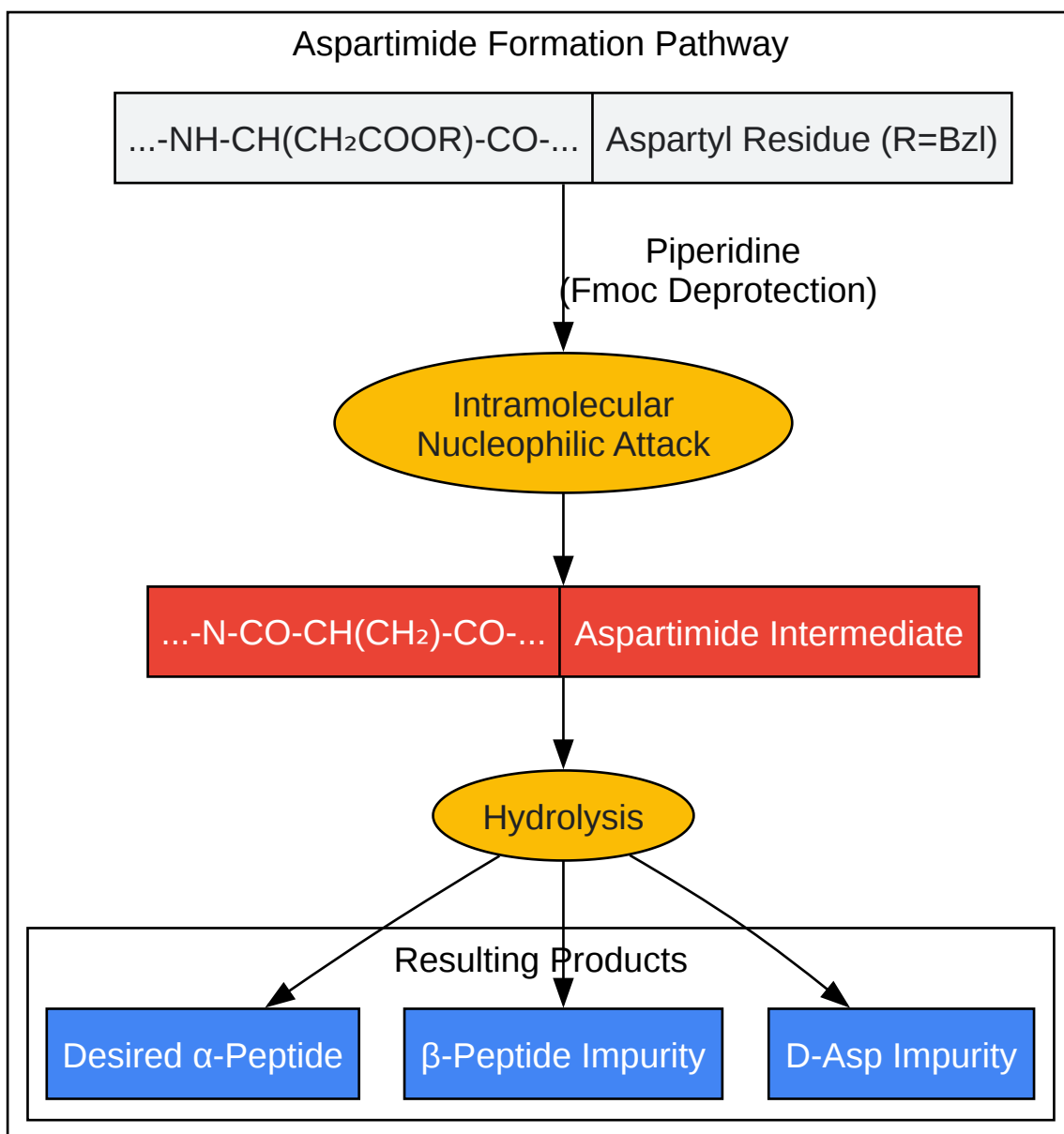
Synthesis and Protection Strategy

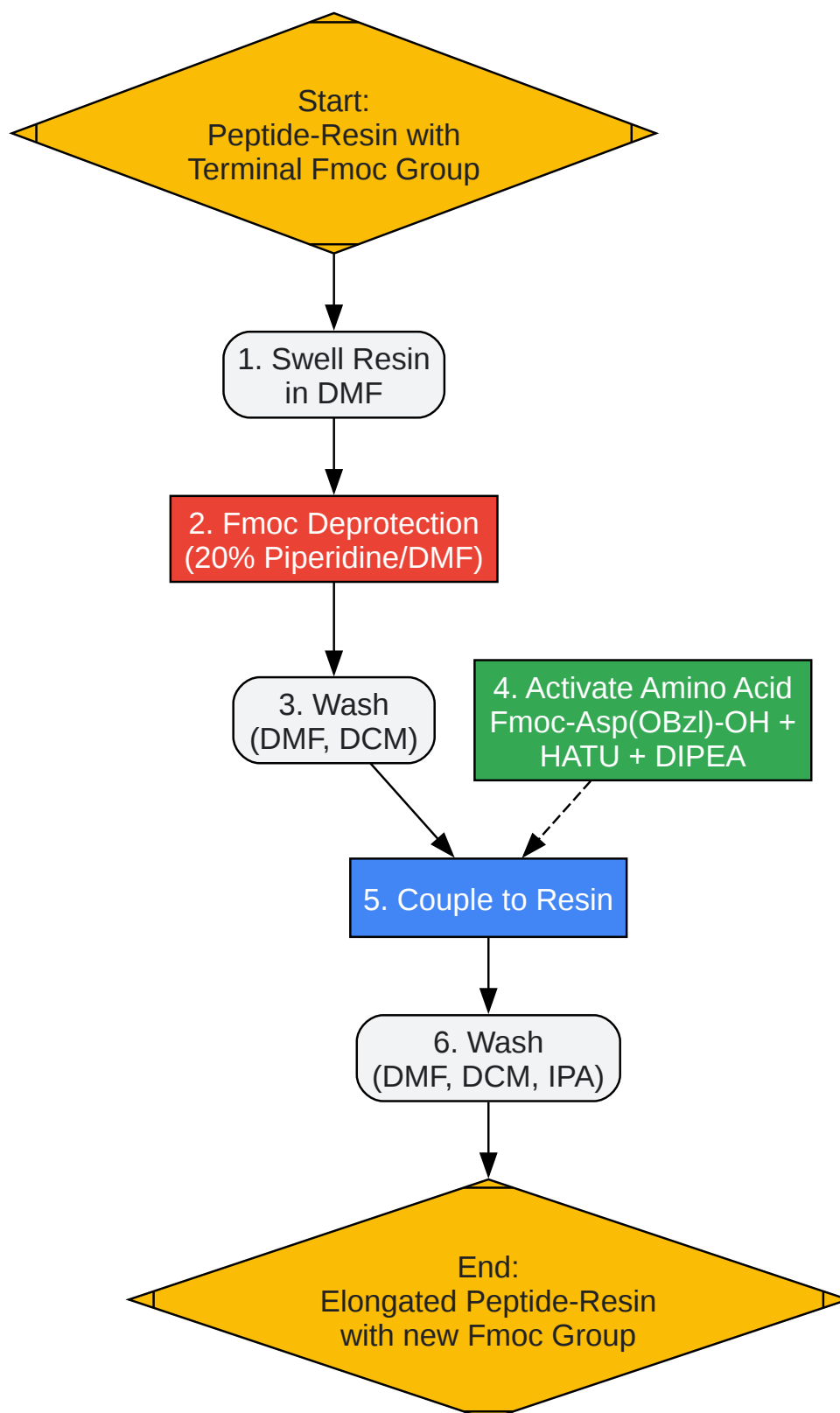
The synthesis of Fmoc-Asp(OBzl)-OH involves a two-stage protection strategy of the parent amino acid, L-aspartic acid. This ensures that the desired peptide bond formations occur specifically and sequentially during SPPS.

- **Side Chain Protection:** The β-carboxyl group of L-aspartic acid is first protected as a benzyl ester (OBzl). This is typically achieved by reacting L-aspartic acid with benzyl alcohol under acidic conditions. The resulting compound is H-Asp(OBzl)-OH (CAS 2177-63-1).
- **α-Amino Group Protection:** The amino group of the H-Asp(OBzl)-OH intermediate is then protected with the Fmoc group. This is accomplished by reacting it with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions.

The final product is purified by techniques such as recrystallization or chromatography to achieve the high purity required for peptide synthesis.







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